molecular formula C16H14N2O2 B8662976 Methyl 1-(isoquinolin-1-yl)-4-methyl-1H-pyrrole-3-carboxylate CAS No. 649727-22-0

Methyl 1-(isoquinolin-1-yl)-4-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8662976
CAS RN: 649727-22-0
M. Wt: 266.29 g/mol
InChI Key: YWQYXXWENTWSTI-UHFFFAOYSA-N
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Description

Methyl 1-(isoquinolin-1-yl)-4-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(isoquinolin-1-yl)-4-methyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(isoquinolin-1-yl)-4-methyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649727-22-0

Product Name

Methyl 1-(isoquinolin-1-yl)-4-methyl-1H-pyrrole-3-carboxylate

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 1-isoquinolin-1-yl-4-methylpyrrole-3-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-11-9-18(10-14(11)16(19)20-2)15-13-6-4-3-5-12(13)7-8-17-15/h3-10H,1-2H3

InChI Key

YWQYXXWENTWSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1C(=O)OC)C2=NC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.208 g (6.5 mmol) of sodium hydride, at 75% by weight in liquid petroleum jelly, is added at a temperature in the region of 20° C. under an argon atmosphere to a solution of 0.903 g (6.5 mmol) of 3-methoxycarbonyl-4-methyl-1H-pyrrole in 20 mL of dimethylformamide. After stirring at a temperature in the region of 40° C. for 0.3 hour, 1.07 g (6.5 mmol) of 1-chloroisoquinoline and 10 mL of dimethylformamide are added. After stirring at a temperature in the region of 120° C. for 4 hours, the reaction mixture is poured into 200 mL of salt water and then extracted with 100 mL of ethyl acetate. The organic phase is partially concentrated under reduced pressure. 100 mL of salt water are added to the residue, which is then extracted with 50 mL of ethyl acetate. The organic phase is dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa) to give a solid which is purified by silica gel chromatography [eluent: cyclohexane/dichloromethane/ethyl acetate (60/36/4 by volume)]. After concentrating the fractions under reduced pressure (2.7 kPa), 1.5 g of 1-(isoquinol-1-yl)-3-methoxycarbonyl-4-methyl-1H-pyrrole are obtained. Mass spectrum (EI): m/e 266 (M+.), m/e 235.
Quantity
0.208 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
salt
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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